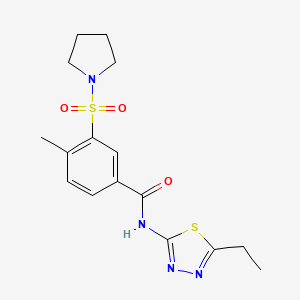
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as ETP-46464, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound is known to target the enzyme called Heat Shock Protein 90 (HSP90), which plays a crucial role in the stabilization and folding of various proteins in the cell.
作用机制
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide binds to the ATP-binding pocket of HSP90 and inhibits its activity. This leads to the degradation of many client proteins of HSP90, including oncogenic proteins that are critical for cancer cell survival. The degradation of these proteins ultimately leads to cell death.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells both in vitro and in vivo. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
实验室实验的优点和局限性
One of the advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its potency as an HSP90 inhibitor. This makes it an excellent tool for studying the role of HSP90 in various cellular processes. However, one of the limitations of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is its solubility in aqueous solutions, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to investigate its efficacy in combination with other chemotherapeutic agents. Another direction is to study its effects on the immune system, as HSP90 has been shown to play a critical role in the regulation of the immune response. Additionally, the development of more soluble analogs of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide could help to overcome its limitations in vivo.
Conclusion
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide is a promising small molecule inhibitor that has shown potential in the treatment of cancer. Its mechanism of action involves the inhibition of HSP90, which leads to the degradation of many client proteins critical for cancer cell survival. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has shown efficacy against various types of cancer cells and has the potential to be used in combination with other chemotherapeutic agents. Further research is needed to fully understand the potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide in cancer treatment.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. HSP90 is known to play a critical role in maintaining the stability and function of many proteins that are involved in cell growth and survival. Inhibition of HSP90 can lead to the degradation of these proteins, resulting in cell death. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide has shown promising results in preclinical studies as a potent inhibitor of HSP90 and has demonstrated efficacy against various types of cancer cells.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-3-14-18-19-16(24-14)17-15(21)12-7-6-11(2)13(10-12)25(22,23)20-8-4-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADZHTNZCUAQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7108076 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3447259.png)
![N-(4-chlorophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3447267.png)
![2-({2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B3447280.png)

![ethyl 5'-[(2-thienylcarbonyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3447289.png)
![2-[(diphenylacetyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3447294.png)


![3-methyl-1-phenyl-N-(2-phenylethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447322.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3447330.png)

![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3447355.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3447367.png)
![N-[4-(acetylamino)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3447371.png)